A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(4-aminophenyl)morpholin-3-one
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(4-aminophenyl)morpholin-3-one
Introduction
4-(4-aminophenyl)morpholin-3-one is a heterocyclic organic compound of significant interest within the pharmaceutical industry. Its structure, featuring a morpholin-3-one core N-substituted with a p-aminophenyl group, renders it a critical building block, most notably as the key intermediate in the synthesis of Rivaroxaban.[1][2][3] Marketed under the trade name Xarelto®, Rivaroxaban is a widely prescribed oral anticoagulant that functions as a direct factor Xa inhibitor.[1] The efficient and scalable synthesis of 4-(4-aminophenyl)morpholin-3-one is therefore a pivotal step in the manufacturing of this life-saving medication.
Beyond its established role, the unique scaffold of this compound makes it a valuable starting material for the development of novel derivatives with potential therapeutic applications, including antimicrobial agents.[4][5] This guide provides a detailed, in-depth exploration of a proven synthetic pathway to 4-(4-aminophenyl)morpholin-3-one, followed by a comprehensive overview of the analytical techniques required for its thorough characterization. The methodologies and insights presented herein are tailored for researchers, chemists, and professionals engaged in pharmaceutical development and fine chemical synthesis.
Part 1: Synthesis Methodology
The synthesis of 4-(4-aminophenyl)morpholin-3-one is most effectively achieved through a two-step process, commencing with the formation of its nitro-analogue, 4-(4-nitrophenyl)morpholin-3-one, followed by the selective reduction of the nitro group. This strategic approach is favored for its reliability and scalability.
Step 1: Synthesis of 4-(4-nitrophenyl)morpholin-3-one
The initial step involves the construction of the morpholinone ring system attached to the nitrophenyl group. One robust method involves the reaction of 4-nitroaniline with 2-(2-chloroethoxy)acetyl chloride, followed by an intramolecular cyclization.
Reaction Scheme:
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Step 1a: Acylation of 4-nitroaniline with 2-(2-chloroethoxy)acetyl chloride to form the intermediate amide, 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide.
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Step 1b: Base-mediated intramolecular cyclization of the intermediate to yield 4-(4-nitrophenyl)morpholin-3-one.
Causality and Experimental Insight: The choice of 2-(2-chloroethoxy)acetyl chloride is strategic; it provides the necessary three-carbon backbone and a terminal chlorine atom, which acts as a leaving group for the subsequent ring-closing reaction. The acylation is a standard nucleophilic acyl substitution where the amino group of 4-nitroaniline attacks the electrophilic carbonyl carbon of the acid chloride. The subsequent cyclization is an intramolecular Williamson ether synthesis. A base, such as potassium carbonate, is crucial for deprotonating the amide nitrogen, enhancing its nucleophilicity to displace the chloride and form the morpholinone ring.[6]
Experimental Protocol: Synthesis of 4-(4-nitrophenyl)morpholin-3-one
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Acylation:
-
To a stirred solution of 4-nitroaniline (1.0 eq.) in a suitable aprotic solvent (e.g., toluene, dichloromethane) under an inert atmosphere (N₂), add 2-(2-chloroethoxy)acetyl chloride (1.1 eq.) dropwise at 0-5°C.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, the intermediate 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide can be isolated or used directly in the next step.
-
-
Cyclization:
-
To the reaction mixture containing the intermediate amide, add a base such as potassium carbonate (2.0 eq.) and a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).[1][6]
-
Heat the mixture to reflux (typically 80-90°C) and maintain for 8-12 hours, again monitoring by TLC.[1]
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After cooling to room temperature, pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield crude 4-(4-nitrophenyl)morpholin-3-one. The product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[1]
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Step 2: Reduction to 4-(4-aminophenyl)morpholin-3-one
The final step is the selective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the most common and efficient method for this transformation due to its high yield and clean reaction profile.
Causality and Experimental Insight: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and widely used method for nitro group reduction.[6][7] Hydrogen gas (H₂) is adsorbed onto the surface of the palladium catalyst, where it is activated. The nitro compound also adsorbs to the catalyst surface, allowing for the stepwise transfer of hydrogen atoms, which reduces the nitro group to an amine without affecting the amide carbonyl or the aromatic ring. The choice of solvent is important; alcohols like ethanol or methanol are often used, but procedures using water or aqueous acetic acid have also been developed to improve safety and cost-effectiveness on an industrial scale.[6][8]
Experimental Protocol: Synthesis of 4-(4-aminophenyl)morpholin-3-one
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Reaction Setup:
-
Hydrogenation:
-
Seal the vessel and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 1-8 bar).[6][8]
-
Heat the reaction mixture to a moderate temperature (e.g., 25-90°C) with vigorous stirring.[6][8]
-
Monitor the reaction by observing hydrogen uptake or by TLC/HPLC analysis until the starting material is fully consumed (typically 2-5 hours).
-
-
Work-up and Isolation:
-
After cooling and carefully venting the hydrogen, purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled carefully while wet.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol, isopropanol) to yield pure 4-(4-aminophenyl)morpholin-3-one as an off-white solid.[7][9]
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Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of 4-(4-aminophenyl)morpholin-3-one.
Part 2: Characterization and Data Analysis
Once synthesized, the identity, structure, and purity of 4-(4-aminophenyl)morpholin-3-one must be unequivocally confirmed using a suite of analytical techniques.
Molecular Structure Diagram
Caption: Chemical structure of 4-(4-aminophenyl)morpholin-3-one.
Analytical Techniques
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Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy is the most powerful tool for elucidating the molecular structure.
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¹H NMR: Provides information about the chemical environment of protons. Key expected signals include two doublets in the aromatic region for the para-substituted phenyl ring, a singlet for the amine (NH₂) protons (which may be broad and exchangeable with D₂O), and distinct signals for the three sets of methylene (-CH₂-) protons in the morpholinone ring.
-
¹³C NMR: Reveals the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon, the four unique aromatic carbons, and the three methylene carbons of the morpholinone ring.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
The spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands around 3350-3450 cm⁻¹), the C=O stretching of the amide (lactam) group (around 1650-1680 cm⁻¹), and the C-O-C stretching of the ether linkage in the morpholine ring (around 1100-1250 cm⁻¹).[10]
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
-
Purity and Physical Properties:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound, typically aiming for >98%.[2][9]
-
Melting Point: The melting point is a key physical property for identification and a preliminary indicator of purity. The reported melting point for 4-(4-aminophenyl)morpholin-3-one is in the range of 170-172°C.[9]
-
Summary of Characterization Data
| Parameter | Technique | Expected Result |
| Molecular Formula | - | C₁₀H₁₂N₂O₂ |
| Molecular Weight | - | 192.21 g/mol [9] |
| Appearance | Visual | Off-white crystalline solid[9] |
| Melting Point | Melting Point Apparatus | 170-172°C[9] |
| Molecular Ion Peak | Mass Spectrometry (ESI-MS) | m/z ≈ 193.09 ([M+H]⁺) |
| ¹H NMR | NMR Spectroscopy | Signals for aromatic, amine, and three distinct methylene groups |
| ¹³C NMR | NMR Spectroscopy | Signals for carbonyl, aromatic, and methylene carbons |
| Key IR Absorptions | FT-IR Spectroscopy | ~3350-3450 cm⁻¹ (N-H), ~1660 cm⁻¹ (C=O), ~1150 cm⁻¹ (C-O-C)[10] |
| Purity | HPLC | >98%[9] |
References
- WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (n.d.). Google Patents.
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Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025). Technical Disclosure Commons. Retrieved from [Link]
- EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one. (n.d.). Google Patents.
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Synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. (2021). International Journal of Novel Research and Development, 6(5). Retrieved from [Link]
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Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation. (2020). Organic Process Research & Development, 24(10), 2264–2269. Retrieved from [Link]
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4-(4-Aminophenyl)morpholin-3-one. (n.d.). PubChem. Retrieved from [Link]
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Synthesis and characterization of novel schiff base of quinolin aldehyde with 4-(4-aminophenyl) morpholin-3-one derivatives and its antimicrobial activity. (2021). ResearchGate. Retrieved from [Link]
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Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. (2020). ACS Publications. Retrieved from [Link]
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Understanding 3-Morpholinone: Synthesis, Applications, and Sourcing. (n.d.). Hopax. Retrieved from [Link]
- CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone. (n.d.). Google Patents.
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4-(4-Aminophenyl)morpholin-3-one. (n.d.). Darshan Healthcare. Retrieved from [Link]
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